molecular formula C3H3ClF2O2 B075499 Methyl chlorodifluoroacetate CAS No. 1514-87-0

Methyl chlorodifluoroacetate

Cat. No. B075499
CAS RN: 1514-87-0
M. Wt: 144.5 g/mol
InChI Key: AWUPLMYXZJKHEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

Methyl chlorodifluoroacetate can be efficiently synthesized from methyl trichloroacetate and antimony(III) fluoride, yielding (Z)-α-fluoro-α,β-unsaturated carboxylic acid methyl esters in high yields when reacted with carbonyl compounds in the presence of zinc(0) and a catalytic amount of copper(I) chloride (Ishihara & Kuroboshi, 1987). Another approach involves the use of chlorodifluoroacetic acid derivatives in Reformatskii-type reactions, providing a method to synthesize fluorine-containing molecules (Lang & Schaub, 1988).

Molecular Structure Analysis

The molecular structure of methyl chlorodifluoroacetate has been studied through various methods, including gas-phase electron diffraction and microwave spectroscopy. These studies have revealed conformations and provided detailed insights into the molecular geometry and internal rotations within the molecule, contributing to understanding its reactivity and physical properties (Long et al., 2011).

Chemical Reactions and Properties

Methyl chlorodifluoroacetate participates in various chemical reactions, including the gas-phase reactions with chlorine atoms, leading to products like chlorofluorocarboxylic acid. Its reactivity under different conditions has implications for atmospheric chemistry and the synthesis of complex organic molecules (Blanco et al., 2016).

Physical Properties Analysis

The physical properties of methyl chlorodifluoroacetate, such as boiling point, vapor pressure, and enthalpy of vaporization, have been characterized through experiments. These properties are crucial for handling the compound and for its application in various chemical syntheses (Kol et al., 1991).

Chemical Properties Analysis

Methyl chlorodifluoroacetate's chemical properties, including its reactivity in the presence of fluoride ions and its role as a precursor to trifluoromethyl copper reagents, have been explored. These studies have contributed to the development of new synthetic methodologies for the construction of fluorine-containing organic compounds (Macneil & Burton, 1991).

Scientific Research Applications

  • Trifluoromethylation of Saturated Organic Halides : Methyl chlorodifluoroacetate is used for trifluoromethylation of saturated organic halides, providing a method to create trifluoromethyl derivatives. This is important in synthetic chemistry for modifying organic compounds (Qing‐Yun Chen & Jian-Xing Duan, 1993).

  • Generation of Trifluoromethylcopper : It serves in the generation of trifluoromethyl copper reagent, important in organic synthesis for producing trifluoromethyl aromatic compounds (J. Macneil & D. Burton, 1991).

  • Trifluoromethylating Agent : Used as a convenient trifluoromethylating agent, facilitating the production of trifluoromethyl derivatives, which are valuable in various synthetic applications (Qing‐Yun Chen, D. Su & Jian-Xing Duan, 1991).

  • Synthesis of Anti-Infective Agents : Plays a key role in the synthesis of methyl 6-chloro-5-(trifluoromethyl)nicotinate, an intermediate in creating novel anti-infective agents (J. Mulder et al., 2013).

  • Atmospheric Sink Study : Investigated for its role in atmospheric chemistry, particularly its reaction with chlorine atoms, contributing to our understanding of atmospheric processes and pollutant behavior (M. B. Blanco et al., 2016).

  • Esterification Processes : Used in esterification reactions, specifically in the synthesis of methyl chlorodifluoroacetate from 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane, showcasing its utility in organic synthesis (H. Quan et al., 2001).

  • Herbicide Research : Although not directly about methyl chlorodifluoroacetate, this study on selective weed-killers highlights the broader context of research in chemical synthesis and application in agriculture (G. E. Blackman, 1945).

  • Difluorocyclopropanes Synthesis : Useful in the synthesis of gem-difluorocyclopropanes, indicating its importance in creating specialized organic compounds (G. A. Wheaton & D. Burton, 1977).

  • Spectroscopy Studies : Analyzed for its microwave spectrum, contributing to the understanding of molecular structures and dynamics (B. Long et al., 2011).

  • Coupling Reactions in Organic Synthesis : Utilized in coupling reactions with carbonyl compounds, demonstrating its value in creating complex organic molecules (T. Ishihara et al., 1991).

Safety And Hazards

Methyl chlorodifluoroacetate is highly flammable . It causes severe skin burns and eye damage . It may also cause respiratory irritation .

Future Directions

Future research directions should focus on difluoromethylation that makes use of inexpensive reagents, feedstock chemicals, and operationally simple procedures . Furthermore, there are still gaps in the area of C(sp 2 )–CF 2 H bond formation such as meta -selective C–H difluoromethylation of (hetero)arenes or decarboxylative .

properties

IUPAC Name

methyl 2-chloro-2,2-difluoroacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3ClF2O2/c1-8-2(7)3(4,5)6/h1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUPLMYXZJKHEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3ClF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5061742
Record name Methyl chlorodifluoroacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.50 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl chlorodifluoroacetate

CAS RN

1514-87-0
Record name Methyl 2-chloro-2,2-difluoroacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1514-87-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetic acid, 2-chloro-2,2-difluoro-, methyl ester
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Record name Methyl chlorodifluoroacetate
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Record name Methyl chlorodifluoroacetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
211
Citations
S De-Bao, D Jian-Xiang, C Qing-Yun - Tetrahedron letters, 1991 - Elsevier
… METHYL CHLORODIFLUOROACETATE A CONVENIENT … Summary: Treatment of methyl chlorodifluoroacetate with organic halides in the presence of KF and CuI at lIK)- 120’C …
Number of citations: 132 www.sciencedirect.com
BE Long, RA Powoski, GS Grubbs II, WC Bailey… - Journal of Molecular …, 2011 - Elsevier
… ► We present results from the first spectroscopic study of methyl chlorodifluoroacetate. ► We have measured the barrier to methyl group internal rotation and analyzed the hyperfine …
Number of citations: 8 www.sciencedirect.com
GA Wheaton, DJ Burton - Journal of Fluorine Chemistry, 1977 - Elsevier
The facile decomposition of methyl chlorodifluoroacetate, induced by either lithium chloride/hexamethylphosphoric triamide complex or potassium fluoride/18-Crown-6 complex, has …
Number of citations: 28 www.sciencedirect.com
MB Blanco, I Barnes, P Wiesen, MA Teruel - RSC advances, 2016 - pubs.rsc.org
… on the kinetics and oxidation products of the atmospheric reactions of haloesters, we report in this work, rate coefficients for the reactions of Cl atoms with methyl chlorodifluoroacetate …
Number of citations: 3 pubs.rsc.org
DJ Burton, GA Wheaton - Journal of the American Chemical …, 1974 - ACS Publications
… Herein is reported evidence supporting the existence of the chlorodifluoromethide ion as a reactive intermediate in the decarboxylation of methyl chlorodifluoroacetate. Independent …
Number of citations: 23 pubs.acs.org
S Mcharek, S Sibille, JY Nédélec, J Périchon - Journal of organometallic …, 1991 - Elsevier
Electrochemical, nickel-catalyzed Reformatsky reaction with methyl chlorodifluoroacetate … 2,2-difluoro-3-hydroxyesters are readily obtained from methyl chlorodifluoroacetate and …
Number of citations: 45 www.sciencedirect.com
JG MacNeil Jr, DJ Burton - Journal of fluorine chemistry, 1991 - Elsevier
… We wish to report that treatment of methyl chlorodifluoroacetate with excess potassium … 3.2 g (20 mmol) methyl chlorodifluoroacetate, 10 ml DMPU, 3.8 g (20 mmol) cuprous iodide, …
Number of citations: 70 www.sciencedirect.com
H Quan, M Tamura, R Gao, A Sekiya - Journal of fluorine chemistry, 2003 - Elsevier
… Previously we reported that porous aluminum fluoride (PAF) was used successfully in preparing methyl chlorodifluoroacetate (3) from 1,2-dichloro-1,1,2-trifluoro-2-methoxyethane (1) [8]…
Number of citations: 4 www.sciencedirect.com
M Huiban, M Tredwell, S Mizuta, Z Wan, X Zhang… - Nature …, 2013 - nature.com
… Specifically, we sought to take advantage of the reactivity of methyl chlorodifluoroacetate known to undergo, in the presence of fluoride, halide-promoted decarboxylation to give …
Number of citations: 191 www.nature.com
T Ishihara, S Miwatashi, M Kuroboshi, K Utimoto - Tetrahedron letters, 1991 - Elsevier
… In summary, the allylic chloride 2 prepared from methyl chlorodifluoroacetate efficiently undergoes regioselective coupling reaction with carbonyl compounds, particularly with aldehydes…
Number of citations: 30 www.sciencedirect.com

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